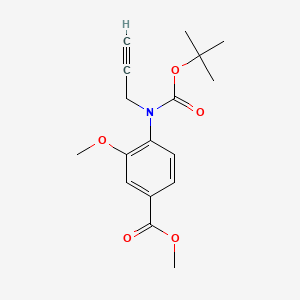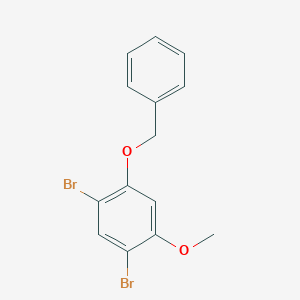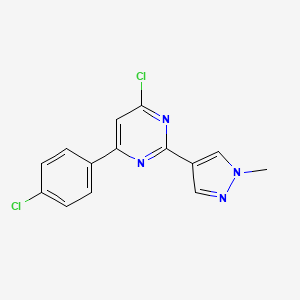
4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, chlorophenyl, and methylpyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The chloro and chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate chlorinating agents.
Pyrazole Ring Formation: The pyrazole ring can be constructed by reacting a hydrazine derivative with a 1,3-dicarbonyl compound, followed by methylation to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro groups, potentially converting them to corresponding amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-fluorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine
- 4-Chloro-6-(4-bromophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine
- 4-Chloro-6-(4-methylphenyl)-2-(1-methylpyrazol-4-yl)pyrimidine
Uniqueness
4-Chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine is unique due to the presence of both chloro and chlorophenyl groups, which can influence its reactivity and interaction with biological targets. This combination of substituents can result in distinct pharmacological and material properties compared to its analogs.
Properties
Molecular Formula |
C14H10Cl2N4 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C14H10Cl2N4/c1-20-8-10(7-17-20)14-18-12(6-13(16)19-14)9-2-4-11(15)5-3-9/h2-8H,1H3 |
InChI Key |
DEHKCXQEXPQWPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B15338301.png)
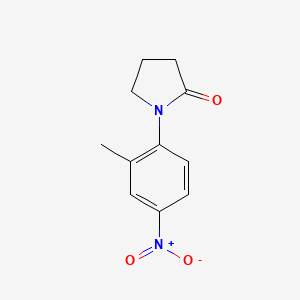
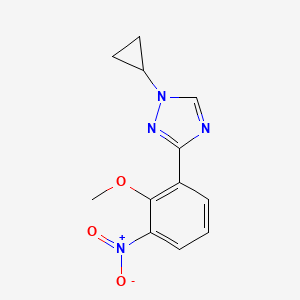

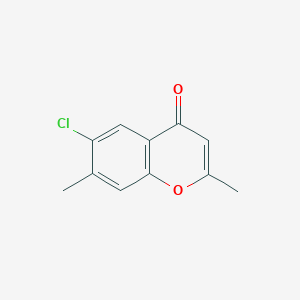
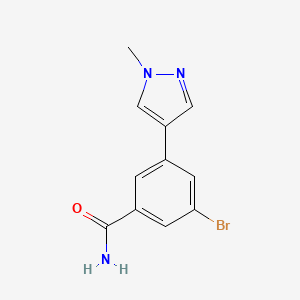

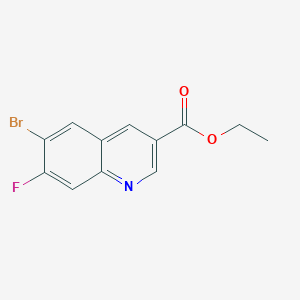
![7-Bromodibenzo[f,h]quinoxaline](/img/structure/B15338372.png)
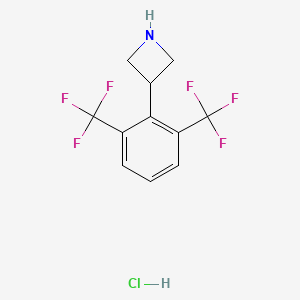
![N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenyl-methoxy]-2-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxy-propyl]-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B15338374.png)
